3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one
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Overview
Description
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is a compound belonging to the carbazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired carbazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for laboratory-scale synthesis, and scaling up this process would likely involve optimizing reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted carbazole derivatives .
Scientific Research Applications
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex carbazole derivatives.
Medicine: Carbazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The carbazole core can intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the hydroxymethyl and carbonyl groups.
3-(Hydroxymethyl)carbazole: Similar but lacks the tetrahydro structure.
2,3,4,9-Tetrahydro-1h-carbazol-1-one: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2,3,4,9-tetrahydro-1h-carbazol-1-one is unique due to the presence of both the hydroxymethyl and carbonyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
40496-53-5 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C13H13NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-4,8,14-15H,5-7H2 |
InChI Key |
IRHCNQPYKGUVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=CC=CC=C3N2)CO |
Origin of Product |
United States |
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